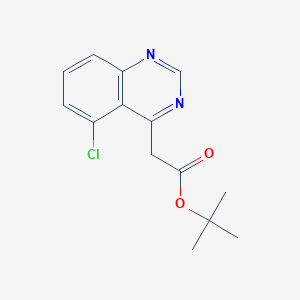
tert-Butyl 5-Chloroquinazoline-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-Chloroquinazoline-4-acetate is a chemical compound with the molecular formula C14H16ClN2O2 It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-Chloroquinazoline-4-acetate typically involves the reaction of 5-chloroquinazoline-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline-4-acetic acid derivatives.
Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives.
Oxidation Reactions: Products include quinazoline-4-acetic acid derivatives.
Reduction Reactions: Products include dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 5-Chloroquinazoline-4-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-Chloroquinazoline-2-acetate
- tert-Butyl 6-Chloroquinazoline-4-acetate
- tert-Butyl 5-Bromoquinazoline-4-acetate
Uniqueness
tert-Butyl 5-Chloroquinazoline-4-acetate is unique due to the specific position of the chlorine atom on the quinazoline ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C14H15ClN2O2 |
|---|---|
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
tert-butyl 2-(5-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-12(18)7-11-13-9(15)5-4-6-10(13)16-8-17-11/h4-6,8H,7H2,1-3H3 |
Clave InChI |
VCNLAEBQXRHTFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
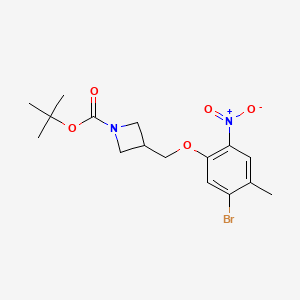
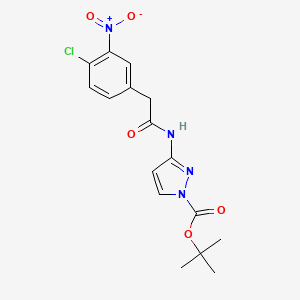

![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
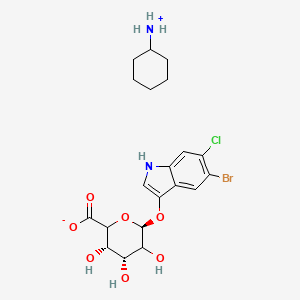
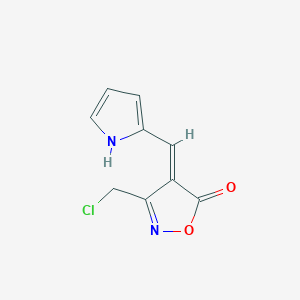
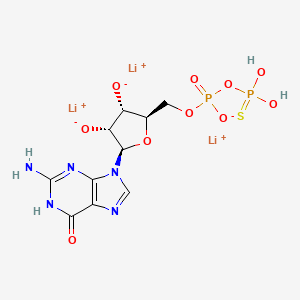
![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)
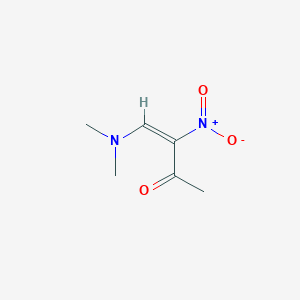
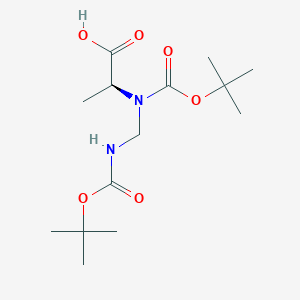

![[(2S,3R,4S,6S)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13728381.png)
